6-Methyl-4-oxo-1-(4-pyridinylmethyl)-1,4-dihydro-5-pyrimidinecarbonitrile
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Overview
Description
6-Methyl-4-oxo-1-(4-pyridinylmethyl)-1,4-dihydro-5-pyrimidinecarbonitrile is a heterocyclic compound that features a pyrimidine ring fused with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-oxo-1-(4-pyridinylmethyl)-1,4-dihydro-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-pyridinecarboxaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization and subsequent methylation steps. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency. Purification steps such as recrystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-oxo-1-(4-pyridinylmethyl)-1,4-dihydro-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, alcohol derivatives, and substituted pyridine derivatives, which can further be utilized in various chemical and pharmaceutical applications.
Scientific Research Applications
6-Methyl-4-oxo-1-(4-pyridinylmethyl)-1,4-dihydro-5-pyrimidinecarbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of agrochemicals and other industrially relevant materials.
Mechanism of Action
The mechanism of action of 6-Methyl-4-oxo-1-(4-pyridinylmethyl)-1,4-dihydro-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural analogs.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-4-oxo-1,4-dihydro-2-pyridinecarboxylic acid
- 1,6-Dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
- 6-Oxo-1,6-dihydro-4-pyridazinecarboxylic acid
Uniqueness
6-Methyl-4-oxo-1-(4-pyridinylmethyl)-1,4-dihydro-5-pyrimidinecarbonitrile is unique due to its specific substitution pattern and the presence of both pyridine and pyrimidine rings. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-methyl-4-oxo-1-(pyridin-4-ylmethyl)pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-9-11(6-13)12(17)15-8-16(9)7-10-2-4-14-5-3-10/h2-5,8H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJQBFPPDCVVAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=CN1CC2=CC=NC=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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